molecular formula C12H13NO3 B8481079 N-allyl-N-methyl-isophthalamic acid

N-allyl-N-methyl-isophthalamic acid

Cat. No.: B8481079
M. Wt: 219.24 g/mol
InChI Key: YYBFMLHNQYRLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-methyl-isophthalamic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-[methyl(prop-2-enyl)carbamoyl]benzoic acid

InChI

InChI=1S/C12H13NO3/c1-3-7-13(2)11(14)9-5-4-6-10(8-9)12(15)16/h3-6,8H,1,7H2,2H3,(H,15,16)

InChI Key

YYBFMLHNQYRLSU-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C(=O)C1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.5 g (13.9 mmol) isophthalic acid mono methyl ester in 25 ml THF, cooled at −30° C. is treated with 2.32 ml (16.9 mmol) Et3N followed by 2.0 ml (15.3 mmol) isobutyl chloroformate. After 30 min at −20° C. are added 1.4 ml (13.9 mmol) methyl allyl amine to the white suspension. After 4 h at −20° C. the mixture is poured into 50 ml water and extracted with EtOAc. The organic phase is washed with water, dried with Na2SO4 and evaporated. The residue is purified via chromatography on silica gel (EtOAc/hexane 1:2), yielding the methyl ester of the title compound. This ester is taken up in 5 ml MeOH and 5 ml 1N NaOH. After stirring for 2 h the mixture is acidified with 6 ml 1N HCl and extracted with EtOAc. The organic layer is dried with Na2SO4 and evaporated to yield the title compound as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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